REACTION_SMILES
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[CH2:18]1[O:19][CH2:20][CH2:21][CH2:22]1.[Cl:10][c:11]1[s:12][c:13]([C:16]#[N:17])[cH:14][n:15]1.[H-:2].[NH2:3][c:4]1[n:5][cH:6][cH:7][cH:8][cH:9]1.[Na+:1]>>[NH:3]([c:4]1[n:5][cH:6][cH:7][cH:8][cH:9]1)[c:11]1[s:12][c:13]([C:16]#[N:17])[cH:14][n:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cnc(Cl)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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N#Cc1cnc(Nc2ccccn2)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |